molecular formula C7H10N2O2 B1390517 4,5-Dimethoxypyridin-3-amine CAS No. 1087659-17-3

4,5-Dimethoxypyridin-3-amine

Cat. No. B1390517
M. Wt: 154.17 g/mol
InChI Key: KOSAVBLGLHXMDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dimethoxypyridin-3-amine is a chemical compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 4,5-Dimethoxypyridin-3-amine is represented by the SMILES string COc1cncc(N)c1OC . This indicates that the molecule consists of a pyridine ring with two methoxy groups (-OCH3) at positions 4 and 5, and an amine group (-NH2) at position 3.

Scientific Research Applications

Chemical Analysis and Microextraction Techniques

  • A sample preparation procedure leveraging microwave-assisted extraction and dispersive liquid-ionic liquid microextraction was developed to determine specific heterocyclic aromatic amines in cooked beefburgers. This methodology is noted for its simplicity, speed, and eco-friendliness due to the minimal usage of non-toxic solvents (Agudelo Mesa et al., 2013).

Scaffold in Drug Synthesis

  • The compound was used as a scaffold for synthesizing various disubstituted and ring-fused pyridazinone systems through sequential nucleophilic aromatic substitution processes. This methodology might hold significant potential in drug discovery, offering a variety of polyfunctional systems (Pattison et al., 2009).

Atmospheric Chemistry

  • In atmospheric chemistry, amines have been found to significantly enhance sulfuric acid-water nucleation more effectively than ammonia. This implies the potential pivotal role of amines in ion-induced nucleation processes in the atmosphere (Kurtén et al., 2008).

Catalysis and Synthetic Chemistry

  • Amines are crucial in facilitating redox-neutral annulations involving dual C–H bond functionalization. This process is promoted by acetic acid and is pivotal in the synthesis of complex chemical structures (Zhu & Seidel, 2017).

Molecular Switching

  • Amines like 1,3,5-tripyrrolidinobenzene have been identified to form σ dimers during oxidation/reduction cycles, marking them as efficient molecular switches. This discovery opens up new avenues for developing advanced materials with switchable properties (Heinze et al., 2001).

Safety And Hazards

The safety data sheets indicate that 4,5-Dimethoxypyridin-3-amine may be harmful if swallowed and causes serious eye damage . Precautionary measures include wearing protective gloves and eye protection, and in case of contact with eyes, rinsing cautiously with water for several minutes .

properties

IUPAC Name

4,5-dimethoxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-10-6-4-9-3-5(8)7(6)11-2/h3-4H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOSAVBLGLHXMDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CN=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10670132
Record name 4,5-Dimethoxypyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dimethoxypyridin-3-amine

CAS RN

1087659-17-3
Record name 4,5-Dimethoxy-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1087659-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dimethoxypyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Dimethoxypyridin-3-amine
Reactant of Route 2
Reactant of Route 2
4,5-Dimethoxypyridin-3-amine
Reactant of Route 3
4,5-Dimethoxypyridin-3-amine
Reactant of Route 4
Reactant of Route 4
4,5-Dimethoxypyridin-3-amine
Reactant of Route 5
4,5-Dimethoxypyridin-3-amine
Reactant of Route 6
4,5-Dimethoxypyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.